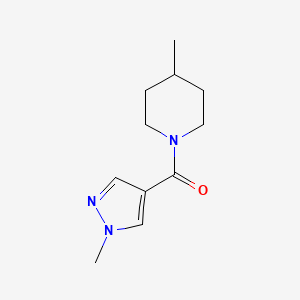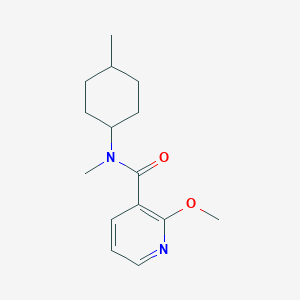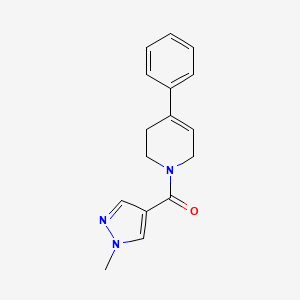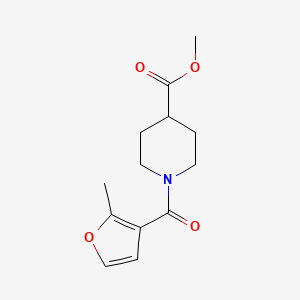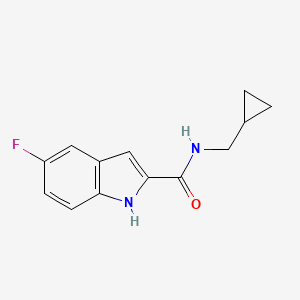
N-(cyclopropylmethyl)-5-fluoro-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyclopropylmethyl)-5-fluoro-1H-indole-2-carboxamide, also known as CPI-444, is a small molecule inhibitor that targets the adenosine A2A receptor. It has gained significant attention in recent years due to its potential application in cancer immunotherapy. CPI-444 works by blocking the adenosine A2A receptor, which is often overexpressed in cancer cells and suppresses the immune system's response to tumors.
Mechanism of Action
N-(cyclopropylmethyl)-5-fluoro-1H-indole-2-carboxamide works by selectively blocking the adenosine A2A receptor, which is overexpressed in cancer cells and immune cells within the tumor microenvironment. Adenosine is a signaling molecule that is released by cancer cells and immune cells in response to stress and inflammation. It binds to the adenosine A2A receptor and suppresses the activity of immune cells, allowing cancer cells to evade detection and destruction. By blocking the adenosine A2A receptor, N-(cyclopropylmethyl)-5-fluoro-1H-indole-2-carboxamide can enhance the activity of immune cells and promote the destruction of cancer cells.
Biochemical and Physiological Effects:
N-(cyclopropylmethyl)-5-fluoro-1H-indole-2-carboxamide has been shown to have a significant impact on the tumor microenvironment. It can enhance the infiltration of immune cells into the tumor, increase the production of pro-inflammatory cytokines, and reduce the expression of immunosuppressive molecules. These effects can lead to increased tumor cell death and improved overall survival in preclinical models.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-(cyclopropylmethyl)-5-fluoro-1H-indole-2-carboxamide is its specificity for the adenosine A2A receptor. This allows for targeted inhibition of the receptor without affecting other adenosine receptors or unrelated signaling pathways. However, one limitation of N-(cyclopropylmethyl)-5-fluoro-1H-indole-2-carboxamide is its relatively short half-life, which can limit its effectiveness in vivo. Additionally, the optimal dosing and scheduling of N-(cyclopropylmethyl)-5-fluoro-1H-indole-2-carboxamide in combination with other cancer immunotherapies are still being investigated.
Future Directions
There are several future directions for the development of N-(cyclopropylmethyl)-5-fluoro-1H-indole-2-carboxamide. One area of interest is the combination of N-(cyclopropylmethyl)-5-fluoro-1H-indole-2-carboxamide with other cancer immunotherapies, such as checkpoint inhibitors and adoptive T cell therapy. Another direction is the investigation of N-(cyclopropylmethyl)-5-fluoro-1H-indole-2-carboxamide in other types of cancer, such as lung cancer and melanoma. Additionally, the optimization of dosing and scheduling for N-(cyclopropylmethyl)-5-fluoro-1H-indole-2-carboxamide in clinical trials will be important for its eventual approval as a cancer immunotherapy. Overall, N-(cyclopropylmethyl)-5-fluoro-1H-indole-2-carboxamide has shown promising results in preclinical studies and has the potential to improve cancer immunotherapy outcomes in the future.
Synthesis Methods
The synthesis of N-(cyclopropylmethyl)-5-fluoro-1H-indole-2-carboxamide involves multiple steps, including the reaction of 5-fluoroindole-2-carboxylic acid with cyclopropylmethylamine, followed by the coupling of the resulting intermediate with N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). The final product is obtained through purification by column chromatography. This synthesis method has been published in several research papers and has been optimized for high yield and purity.
Scientific Research Applications
N-(cyclopropylmethyl)-5-fluoro-1H-indole-2-carboxamide has been extensively studied for its potential application in cancer immunotherapy. It is believed that the adenosine A2A receptor plays a crucial role in suppressing the immune system's response to tumors. By blocking this receptor, N-(cyclopropylmethyl)-5-fluoro-1H-indole-2-carboxamide can enhance the activity of immune cells, such as T cells and natural killer cells, and promote the destruction of cancer cells. Several preclinical studies have demonstrated that N-(cyclopropylmethyl)-5-fluoro-1H-indole-2-carboxamide can enhance the efficacy of other cancer immunotherapies, such as checkpoint inhibitors and adoptive T cell therapy.
properties
IUPAC Name |
N-(cyclopropylmethyl)-5-fluoro-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O/c14-10-3-4-11-9(5-10)6-12(16-11)13(17)15-7-8-1-2-8/h3-6,8,16H,1-2,7H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKUCXTAFTDZCKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)C2=CC3=C(N2)C=CC(=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclopropylmethyl)-5-fluoro-1H-indole-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B7501838.png)




![3,6-Dimethyl-1-pyridin-2-yl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine](/img/structure/B7501871.png)
